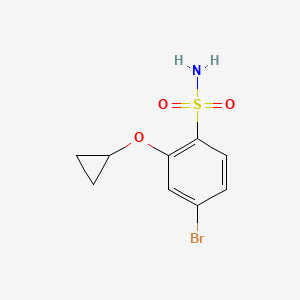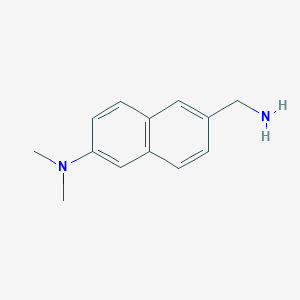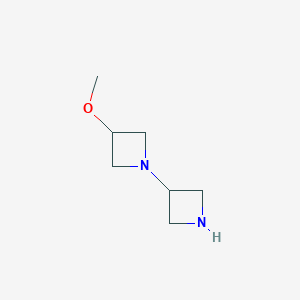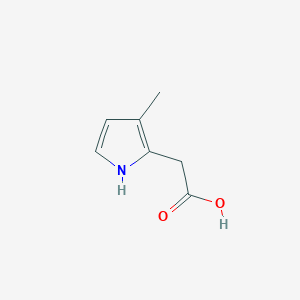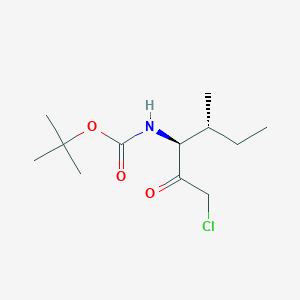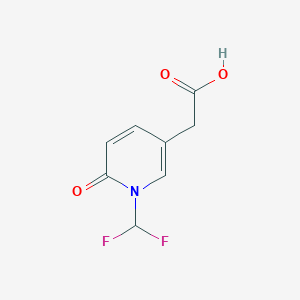
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the difluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, metal-based methods can transfer the difluoromethyl group to carbon sites in both stoichiometric and catalytic modes . Additionally, Minisci-type radical chemistry has been employed to achieve difluoromethylation of heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using environmentally benign conditions. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to difluoromethylated molecules, making the process more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological studies, particularly in drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials science applications
Wirkmechanismus
The mechanism of action of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated molecules such as:
- 2-(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-(Fluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid lies in its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donation. This balance enhances the compound’s stability and solubility, making it particularly valuable in pharmaceutical applications .
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
2-[1-(difluoromethyl)-6-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-4-5(3-7(13)14)1-2-6(11)12/h1-2,4,8H,3H2,(H,13,14) |
InChI-Schlüssel |
KXPPKWCBVXQXSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


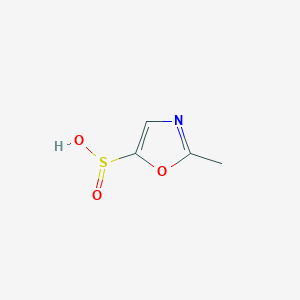


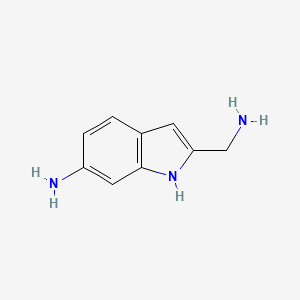
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

